(6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone, also known as CDK9 inhibitor, is a small molecule compound that has been studied for its potential in cancer treatment. CDK9 is a protein that plays a crucial role in the regulation of gene expression and cell cycle progression. Inhibition of CDK9 has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.
Mechanism of Action
Mode of Action
It is known that the compound is an organic synthetic reagent, suggesting it may interact with various biological targets to induce changes .
Biochemical Pathways
It’s worth noting that compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
As an organic synthetic reagent, it may be used to synthesize other compounds, but its direct effects on cells and molecules are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound may exhibit toxicity and pose risks to the environment and health. Therefore, strict safety procedures should be followed when handling this compound to avoid skin contact, inhalation, or ingestion, and to prevent environmental contamination .
Advantages and Limitations for Lab Experiments
One of the main advantages of the (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone inhibitor is its specificity for this compound, which minimizes off-target effects. This compound has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of this compound is its relatively low potency compared to other CDK inhibitors. This may limit its efficacy in certain cancer types or in combination with other cancer treatments.
Future Directions
There are several future directions for the study of the (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone inhibitor. One area of interest is the development of more potent derivatives of this compound. Another direction is the investigation of the potential of this compound as an immunotherapy agent. Additionally, the this compound inhibitor may have potential in combination with other cancer treatments, such as radiation therapy or immunotherapy. Finally, the this compound inhibitor may have potential in the treatment of other diseases beyond cancer, such as viral infections or autoimmune disorders.
Synthesis Methods
The synthesis of (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone involves a series of chemical reactions. The starting materials include 6-chloro-3-quinolinecarbonitrile, 2,4-dimethylbenzenesulfonyl chloride, and morpholine. The reaction proceeds through several steps, including the formation of an intermediate sulfonyl chloride and the final coupling of the quinoline moiety with the morpholine-containing fragment. The synthesis of this compound has been optimized to provide high yields and purity.
Scientific Research Applications
The (6-Chloro-4-((2,4-dimethylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone inhibitor has been extensively studied for its potential in cancer treatment. In vitro and in vivo studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. The this compound inhibitor has also been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it may have a synergistic effect when combined with other cancer treatments.
properties
IUPAC Name |
[6-chloro-4-(2,4-dimethylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-14-3-6-20(15(2)11-14)30(27,28)21-17-12-16(23)4-5-19(17)24-13-18(21)22(26)25-7-9-29-10-8-25/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKBRGMUPKXUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.